Chenodeoxycholic acid sulfate
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Overview
Description
Chenodeoxycholic acid sulfate is a bile acid derivative that plays a significant role in the digestion and absorption of fats. It is a sulfated form of chenodeoxycholic acid, which is one of the primary bile acids synthesized in the liver from cholesterol. This compound is crucial for the emulsification of dietary fats and the absorption of fat-soluble vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chenodeoxycholic acid sulfate can be synthesized through the sulfation of chenodeoxycholic acid. The process typically involves the reaction of chenodeoxycholic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Chenodeoxycholic acid sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfate ester can be reduced to regenerate the parent chenodeoxycholic acid.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the sulfate group.
Major Products
Oxidation: Oxidized derivatives such as 3-keto-chenodeoxycholic acid.
Reduction: Regenerated chenodeoxycholic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chenodeoxycholic acid sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and gallstones.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
Chenodeoxycholic acid sulfate exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). These interactions regulate the expression of genes involved in bile acid synthesis, cholesterol metabolism, and glucose homeostasis. The compound also facilitates the emulsification and absorption of dietary fats by forming micelles with lipids.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another primary bile acid with three hydroxyl groups.
Ursodeoxycholic Acid: An epimer of chenodeoxycholic acid with a different orientation of the hydroxyl group at the 7-position.
Deoxycholic Acid: A secondary bile acid formed by the dehydroxylation of cholic acid.
Uniqueness
Chenodeoxycholic acid sulfate is unique due to its sulfated structure, which enhances its solubility and alters its interaction with bile acid receptors. This modification can lead to different biological effects compared to its non-sulfated counterparts.
Properties
CAS No. |
59132-31-9 |
---|---|
Molecular Formula |
C24H40O7S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)31-32(28,29)30/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
InChI Key |
DPVCTIYTPXYDMQ-BSWAIDMHSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
Origin of Product |
United States |
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